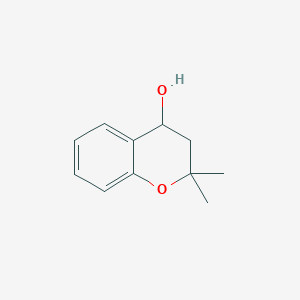

2,2-Dimethylchroman-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

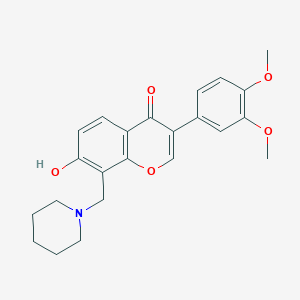

2,2-Dimethylchroman-4-ol (DMCO) is a naturally occurring compound found in various plant species, including wheat and barley. It is a derivative of the chroman family of compounds, which are characterized by their aromatic ring structure. DMCO has a variety of applications in the scientific research field, ranging from its use as a synthetic precursor in organic synthesis to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Chemical Synthesis and Biological Activity

Prenylation Reactions in Synthesis : 2,2-Dimethylchroman framework, found in various biologically active compounds, is synthesized using organocatalytic approaches. Tropylium-promoted prenylation reactions of phenols provide an efficient pathway for producing 2,2-dimethylchromans, which are significant in continuous flow chemistry due to their various biological activities including antitumor and antioxidant properties (Omoregbee et al., 2020).

Inhibitors of Insulin Release and Smooth Muscle Relaxants : 2,2-Dimethylchromans, particularly 4,6-disubstituted types, target ATP-sensitive potassium channels. They significantly impact insulin release from pancreatic β-cells and relax vascular smooth muscle cells, indicating potential in diabetic and cardiovascular therapies (Pirotte et al., 2017).

Formation via Acid-catalyzed Condensation : A novel method using orthophosphoric acid as a catalyst enables the condensation of phenols with isoprene, leading to the exclusive formation of 2,2-dimethylchromans (Ahluwalia et al., 1982).

Pharmacological Applications

Antisickling Agents : The synthesis of (2,2-dimethylchroman-6-yl)alkanoic acids demonstrates potential in developing antisickling agents, providing insights into hydrophobic bonding interactions with hemoglobin S (Fatope & Abraham, 1987).

Inhibitors of ICAM-1 Expression : Novel 2,2-dimethylchroman analogs have been synthesized and shown to be potent inhibitors of tumor necrosis factor-α-induced expression of intercellular adhesion molecule-1 in human endothelial cells, indicating potential for pharmaceutical development (Dhawan et al., 2014).

Antitumor Agents : Enantiomers of [4-(2-hydroxy-1-phenylethylimino)pent-2-ol]dimethyltin(iv) and 2,2-dimethyl-4-phenyl-1,3,2-oxazastannolidine exhibit significant antitumor activity, underlining the potential of 2,2-dimethylchroman derivatives in cancer treatment (Arjmand et al., 2013).

Mécanisme D'action

Target of Action

2,2-Dimethylchroman-4-ol primarily targets the ATP-sensitive potassium channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in muscle and nerve cells. They are critical for processes such as insulin release and muscle contraction .

Mode of Action

The compound interacts with its targets, the ATP-sensitive potassium channels, leading to changes in the cell’s electrical activity . This interaction can influence various cellular processes, including insulin release from pancreatic β-cells and the relaxation of vascular smooth muscle cells .

Biochemical Pathways

It is known that the compound’s interaction with atp-sensitive potassium channels can influence insulin release and vascular smooth muscle relaxation . These effects suggest that the compound may impact pathways related to glucose metabolism and vascular function.

Result of Action

The molecular and cellular effects of 2,2-Dimethylchroman-4-ol’s action are primarily related to its interaction with ATP-sensitive potassium channels. By influencing these channels, the compound can affect insulin release and vascular smooth muscle relaxation . These effects could have potential implications for conditions such as diabetes and cardiovascular disease.

Propriétés

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9,12H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJJXYXOKBNPCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=CC=CC=C2O1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethylchroman-4-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethoxyethyl)-8-(3-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2395535.png)

![N-[[4-[4-(Pyrazol-1-ylmethyl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2395544.png)

![[2-(4-Tert-butylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2395545.png)

![3-(3-methoxybenzyl)-2-[(3-methoxybenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2395548.png)

![Methyl 5-phenyl-3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2395550.png)